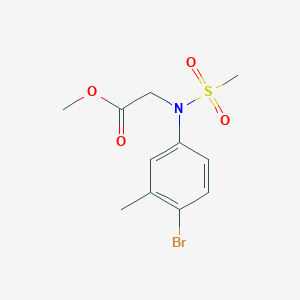

Methyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate

Description

Methyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate is a sulfonamide glycinate ester characterized by a 4-bromo-3-methylphenyl group and a methylsulfonyl moiety attached to the glycine backbone.

Properties

IUPAC Name |

methyl 2-(4-bromo-3-methyl-N-methylsulfonylanilino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO4S/c1-8-6-9(4-5-10(8)12)13(18(3,15)16)7-11(14)17-2/h4-6H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SORXHNXDMLYVJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N(CC(=O)OC)S(=O)(=O)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate typically involves several key steps:

-

Bromination: : The starting material, 3-methylphenyl, undergoes bromination to introduce a bromine atom at the 4-position. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).

-

Sulfonylation: : The brominated intermediate is then subjected to sulfonylation using methylsulfonyl chloride (CH₃SO₂Cl) in the presence of a base like triethylamine (Et₃N) to form the methylsulfonyl derivative.

-

Glycination: : Finally, the methylsulfonyl derivative reacts with methyl glycinate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and sulfonylation steps, and automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group attached to the aromatic ring, forming corresponding alcohols or ketones.

-

Reduction: : Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated derivative.

-

Substitution: : The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under mild heating.

Major Products

Oxidation: Formation of 4-bromo-3-methylbenzaldehyde or 4-bromo-3-methylbenzoic acid.

Reduction: Formation of 4-methyl-3-methylphenyl-N-(methylsulfonyl)glycinate.

Substitution: Formation of 4-azido-3-methylphenyl-N-(methylsulfonyl)glycinate or 4-thio-3-methylphenyl-N-(methylsulfonyl)glycinate.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds similar to methyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate may exhibit anticancer properties. For instance, studies on related structures have shown efficacy against various cancers, including breast and lung cancer. The compound's ability to inhibit specific cellular pathways involved in tumor growth is of particular interest .

Anti-inflammatory Properties

This compound may also possess anti-inflammatory effects, which are crucial for treating conditions such as arthritis. The inhibition of inflammatory mediators can lead to reduced symptoms in patients suffering from chronic inflammatory diseases .

Pharmaceutical Formulation

this compound can be utilized in the formulation of novel drug delivery systems. Its chemical properties allow it to be incorporated into biodegradable implants or as part of a controlled release system for therapeutic peptides, enhancing the efficacy and safety of treatments .

Environmental Applications

Antifouling Agent

The compound has been investigated for its potential use as an antifouling agent in marine environments. It can prevent the adhesion of harmful aquatic organisms, such as barnacles and algae, to water-exposed surfaces like ship hulls and offshore structures. The effectiveness of such compounds is attributed to their ability to disrupt the biological processes of these organisms .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which Methyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The bromine atom and methylsulfonyl group can participate in binding interactions, while the glycine ester moiety may facilitate transport across biological membranes.

Comparison with Similar Compounds

Methyl N-[2-cyano-2-(2-pyridinyl)ethenyl]glycinate (6)

- Structure: Features a pyridinyl ring and a cyano substituent on the ethenyl group, replacing the bromophenyl and methylsulfonyl groups.

- Synthesis: Synthesized in 89% yield via reaction of methyl glycinate hydrochloride with a cyano-pyridinyl intermediate, followed by treatment with Bredereck’s reagent .

- The cyano group increases electrophilicity, contrasting with the electron-withdrawing sulfonyl group in the target compound.

Methyl (R)-N-[1-(benzylamino)-1-oxobutan-2-yl]-N-(4-chlorophenyl)glycinate (4)

- Structure: Contains a chiral center, a benzylamino-carbonyl chain, and a 4-chlorophenyl group.

- Key Differences: Chirality enables stereoselective interactions, unlike the non-chiral target compound . The 4-chlorophenyl group (electron-withdrawing) and benzylamino moiety introduce distinct solubility and hydrogen-bonding properties compared to the bromophenyl and methylsulfonyl groups.

Methyl N-((2RS,3RS)-1-Butyl-2-(4-methoxyphenyl)-4-oxoazetidin-3-yl)-N-(methylsulfonyl)glycinate (12d)

- Structure : Shares the methylsulfonyl group but incorporates a 4-oxoazetidinyl ring and a 4-methoxyphenyl substituent.

- Synthesis : Derived from β-lactam precursors, highlighting utility in constrained ring systems .

- Key Differences :

- The azetidinyl ring imposes conformational rigidity, unlike the flexible glycinate backbone of the target compound.

- The 4-methoxyphenyl group (electron-donating) contrasts with the electron-withdrawing bromophenyl group, altering electronic density for nucleophilic reactions.

Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate

- Structure : Combines a 3-chloro-4-methoxyphenyl group and a 4-methylphenylsulfonyl moiety.

- Key Differences: The mixed chloro-methoxy substituents create a polarized aromatic system, differing from the bromo-methyl substitution pattern in the target compound .

Methyl N-(4-methylphenyl)-N-(phenylsulfonyl)glycinate

- Structure : Lacks halogen substituents, featuring a 4-methylphenyl and phenylsulfonyl group.

- Key Differences :

Structural and Electronic Effects

- Electron-Withdrawing Groups : Bromine (target) and chlorine (compound 4, 6) enhance electrophilicity, favoring nucleophilic aromatic substitution. Methoxy groups (compound 12d, 6) donate electrons, altering reaction pathways .

- Sulfonyl Group Variations : Methylsulfonyl (target, 12d) vs. phenylsulfonyl (compound 7) influence solubility and metabolic stability in biological systems .

Biological Activity

Methyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate (CAS No. 827010-25-3) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

- Molecular Formula : CHBrNOS

- Molecular Weight : 336.21 g/mol

- CAS Number : 827010-25-3

| Property | Value |

|---|---|

| Molecular Formula | CHBrNOS |

| Molecular Weight | 336.21 g/mol |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Density | Not specified |

The biological activity of this compound is primarily attributed to its role as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a significant role in inflammation and pain pathways. COX-2 inhibitors are well-known for their anti-inflammatory properties and potential applications in treating various neoplastic diseases, particularly those involving breast and bladder cancers .

Anti-Cancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anti-cancer activity by inhibiting tumor growth and inducing apoptosis in cancer cells. The compound's structural characteristics, such as the presence of the bromo and methylsulfonyl groups, may enhance its interaction with biological targets involved in cancer progression.

- In Vitro Studies :

- Case Study :

Anti-inflammatory Effects

The compound's role as a COX-2 inhibitor suggests it may also possess anti-inflammatory properties. This is particularly relevant for conditions characterized by chronic inflammation, where COX-2 is often upregulated.

Efficacy in Cell Lines

A summary of findings from various studies on cell lines treated with this compound is presented below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 15.0 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 10.0 | COX-2 inhibition |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for Methyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate?

- Methodological Answer : The synthesis typically involves multi-step processes, including:

- Esterification : Reaction of glycine derivatives with methanol in the presence of sulfuric acid or other catalysts .

- Sulfonylation : Introduction of the methylsulfonyl group via reaction with methylsulfonyl chloride under controlled pH and temperature .

- Aromatic substitution : Bromination at the 4-position of the 3-methylphenyl moiety using brominating agents like NBS (N-bromosuccinimide) .

Optimization via response surface methodology (RSM) is recommended to maximize yield and purity. For example, adjusting molar ratios, temperature (e.g., 60–80°C), and solvent systems (e.g., dichloromethane or acetonitrile) can enhance efficiency .

Q. Which analytical techniques are most reliable for structural characterization and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the presence of the bromoaryl, methylsulfonyl, and glycinate ester groups. Key signals include δ ~3.5 ppm for the methylsulfonyl group and δ ~7.5–8.0 ppm for aromatic protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ for C₁₂H₁₅BrNO₅S: ~372.0) .

- Chromatography : HPLC with UV detection (λ = 254 nm) or GC-MS for purity assessment (>95% by area normalization) .

Q. What functional groups dominate the compound’s reactivity?

- Methodological Answer :

- Methylsulfonyl group : Enhances electrophilicity and stabilizes intermediates in nucleophilic substitution reactions .

- Bromoaryl group : Participates in Suzuki couplings or Ullmann reactions for further functionalization .

- Ester moiety : Susceptible to hydrolysis under basic conditions (e.g., NaOH/MeOH), forming carboxylic acid derivatives .

Advanced Research Questions

Q. How does the bromo substituent influence electronic properties compared to chloro or methoxy analogs?

- Methodological Answer :

- Computational studies : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can compare electron-withdrawing effects of Br (σₚ = +0.26) vs. Cl (σₚ = +0.23) or OMe (σₚ = -0.27). Bromo’s larger atomic radius increases steric hindrance but enhances resonance stabilization in transition states .

- Experimental validation : UV-Vis spectroscopy to assess λₘₐₓ shifts in bromo vs. chloro analogs, reflecting changes in conjugation .

Q. What mechanisms underlie its potential enzyme inhibition (e.g., cyclooxygenase or cytochrome P450)?

- Methodological Answer :

- In vitro assays : Measure IC₅₀ values using COX-1/COX-2 inhibition kits (e.g., colorimetric detection of prostaglandin metabolites). Compare with NSAIDs like indomethacin for benchmarking .

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions between the sulfonamide group and enzyme active sites (e.g., hydrogen bonding with Arg120 in COX-2) .

- Kinetic studies : Lineweaver-Burk plots to determine competitive vs. non-competitive inhibition .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer :

- Meta-analysis : Compare datasets using standardized assays (e.g., MIC for antimicrobial activity vs. MTT for cytotoxicity). Discrepancies may arise from differences in cell lines (e.g., HEK-293 vs. HeLa) or solvent systems (DMSO vs. PBS) .

- Purity verification : Re-test compounds with conflicting results using HPLC-MS to rule out degradation products .

- Dose-response curves : Ensure EC₅₀/IC₅₀ values are calculated across a ≥5-log concentration range to confirm reproducibility .

Comparative Analysis with Structural Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.